Cas no 1379369-69-3 (2-Iodooxazole-4-carbonitrile)

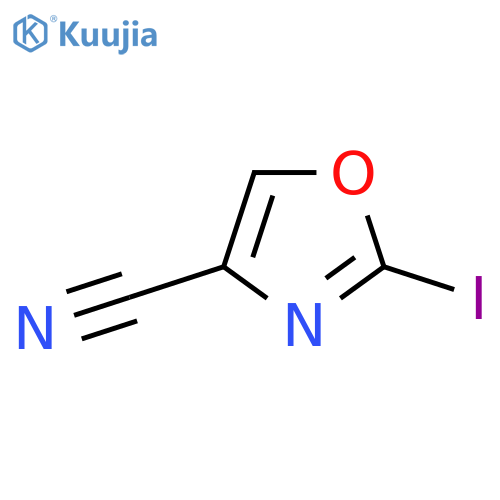

2-Iodooxazole-4-carbonitrile structure

商品名:2-Iodooxazole-4-carbonitrile

2-Iodooxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Iodooxazole-4-carbonitrile

- AK671945

- AKOS030623727

- D83935

- BS-15451

- CS-0162738

- MFCD20039132

- 1379369-69-3

- C4HIN2O

- 2-iodo-1,3-oxazole-4-carbonitrile

-

- インチ: 1S/C4HIN2O/c5-4-7-3(1-6)2-8-4/h2H

- InChIKey: GARZCDZQSLWKBX-UHFFFAOYSA-N

- ほほえんだ: IC1=NC(C#N)=CO1

計算された属性

- せいみつぶんしりょう: 219.91336g/mol

- どういたいしつりょう: 219.91336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 49.8

2-Iodooxazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233378-100mg |

2-Iodooxazole-4-carbonitrile |

1379369-69-3 | 97% | 100mg |

¥1843 | 2023-04-15 | |

| Ambeed | A855496-250mg |

2-Iodooxazole-4-carbonitrile |

1379369-69-3 | 97% | 250mg |

$388.0 | 2023-09-05 | |

| Ambeed | A855496-100mg |

2-Iodooxazole-4-carbonitrile |

1379369-69-3 | 97% | 100mg |

$189.0 | 2023-09-05 | |

| Chemenu | CM501482-100mg |

2-Iodooxazole-4-carbonitrile |

1379369-69-3 | 97% | 100mg |

$*** | 2023-03-30 | |

| Chemenu | CM501482-50mg |

2-Iodooxazole-4-carbonitrile |

1379369-69-3 | 97% | 50mg |

$*** | 2023-03-30 | |

| abcr | AB564800-250mg |

2-Iodooxazole-4-carbonitrile; . |

1379369-69-3 | 250mg |

€622.80 | 2024-08-02 | ||

| abcr | AB564800-1g |

2-Iodooxazole-4-carbonitrile; . |

1379369-69-3 | 1g |

€1461.60 | 2024-08-02 | ||

| Aaron | AR01K1BO-100mg |

2-Iodooxazole-4-carbonitrile |

1379369-69-3 | 97% | 100mg |

$198.00 | 2025-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS664-1g |

4-Oxazolecarbonitrile, 2-iodo- |

1379369-69-3 | 95% | 1g |

¥6065.0 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1226964-1g |

2-iodooxazole-4-carbonitrile |

1379369-69-3 | 95% | 1g |

$960 | 2025-02-26 |

2-Iodooxazole-4-carbonitrile 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1379369-69-3 (2-Iodooxazole-4-carbonitrile) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379369-69-3)2-Iodooxazole-4-carbonitrile

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):170.0/349.0/816.0